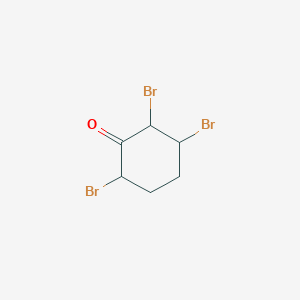
2,3,6-Tribromocyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-Tribromocyclohexan-1-one is a brominated derivative of cyclohexanone This compound is characterized by the presence of three bromine atoms attached to the cyclohexane ring at positions 2, 3, and 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Tribromocyclohexan-1-one typically involves the bromination of cyclohexanone. One common method is the addition of bromine to cyclohexanone in the presence of a solvent such as carbon tetrachloride. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,6-Tribromocyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form cyclohexanone or other partially brominated cyclohexanones.
Oxidation Reactions: Oxidation can lead to the formation of brominated cyclohexanones with additional functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products: The major products formed from these reactions include various brominated cyclohexanones, cyclohexanone, and other functionalized derivatives.
Aplicaciones Científicas De Investigación
2,3,6-Tribromocyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,6-Tribromocyclohexan-1-one involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
1,2-Dibromocyclohexane: A brominated cyclohexane with two bromine atoms.
1,3,5-Tribromocyclohexane: Another tribrominated cyclohexane with bromine atoms at different positions.
Cyclohexanone: The parent compound without bromine atoms.
Uniqueness: 2,3,6-Tribromocyclohexan-1-one is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical properties and reactivity compared to other brominated cyclohexanes. This unique structure makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
62784-59-2 |
|---|---|
Fórmula molecular |
C6H7Br3O |
Peso molecular |
334.83 g/mol |
Nombre IUPAC |
2,3,6-tribromocyclohexan-1-one |
InChI |
InChI=1S/C6H7Br3O/c7-3-1-2-4(8)6(10)5(3)9/h3-5H,1-2H2 |
Clave InChI |
NZIRKCDROZHOII-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)C(C1Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


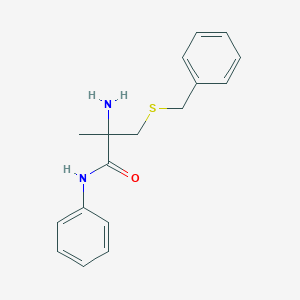

![tert-Butyl [(difluorophosphoryl)methylidene]carbamate](/img/structure/B14511687.png)

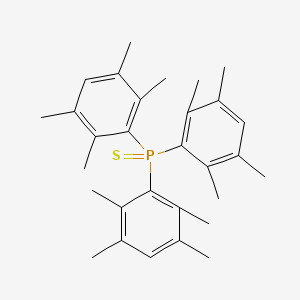
![3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid](/img/structure/B14511719.png)

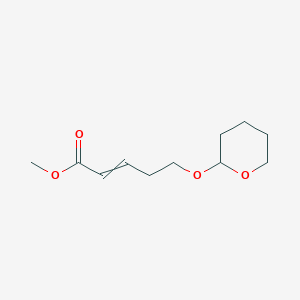
![1,1',1''-{2-[(4-Chlorophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14511731.png)
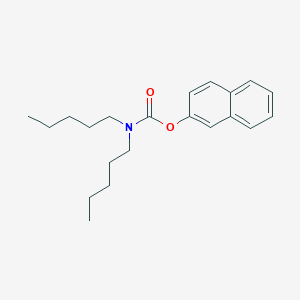
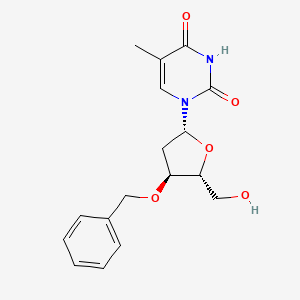
![N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine](/img/structure/B14511752.png)

![S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14511763.png)
